Methyl 7-methoxy-1H-indazole-3-carboxylate
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Overview
Description
Methyl 7-methoxy-1H-indazole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Nitric Oxide Synthase
Methyl 7-methoxy-1H-indazole-3-carboxylate has been identified as an inhibitor of neuronal nitric oxide synthase. The crystal structure of its derivative, 7-methoxy-1H-indazole, reveals the alignment of the methoxy group with the indazole system, indicating potential interaction with the enzyme. This inhibition could have implications in various physiological and pathological processes where nitric oxide plays a role (Sopková-de Oliveira Santos et al., 2002).
Chemical Synthesis and Drug Development
The compound has been utilized in the synthesis of complex molecules. For instance, it has been employed in the practical synthesis of a CCR5 antagonist, which is orally active, indicating its role in the development of therapeutic agents (Ikemoto et al., 2005).
Pharmacological Activities
Derivatives of indazole, including those related to this compound, are known for their diverse pharmacological activities. Novel derivatives have been synthesized, and their potential for various biological activities has been highlighted (Hariyanti et al., 2020).
Spectroscopic Profiling and Computational Studies
This compound has been the subject of detailed spectroscopic and computational studies to understand its structure, vibrational modes, electronic nature, and reactivity. These studies are crucial in the design and development of biologically active molecules (Almutairi et al., 2017).
Potential Anti-inflammatory Agents
Research has been conducted to synthesize novel molecules based on the structure of this compound for potential anti-inflammatory applications. This highlights its importance in the development of new therapeutic agents (Moloney, 2001).
Biochemical Analysis
Biochemical Properties
Methyl 7-methoxy-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted for its potential as an inhibitor of human neutrophil elastase, an enzyme involved in inflammatory processes . The compound’s interaction with this enzyme suggests its potential use in developing anti-inflammatory drugs. Additionally, this compound may interact with protein kinase/Akt inhibitors, indicating its role in cell signaling pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell growth and proliferation, particularly in neoplastic cell lines. The compound can inhibit cell growth at low concentrations, causing a block in the G0–G1 phase of the cell cycle This effect on cell cycle regulation highlights its potential as an anti-cancer agent
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as human neutrophil elastase By binding to the active site of this enzyme, the compound prevents the enzyme from catalyzing its substrate, thereby reducing inflammation
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products and their impact on cells require further examination . Long-term exposure to the compound may lead to alterations in cellular processes, but detailed studies are necessary to understand these effects fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties. At high doses, it could potentially cause toxic or adverse effects . Threshold effects and the compound’s safety profile need to be thoroughly evaluated in preclinical studies to determine its therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolic flux and its impact on metabolite levels are areas of active research . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Its distribution within different tissues can influence its efficacy and safety profile. Studies on the compound’s transport mechanisms are necessary to develop targeted delivery strategies.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
methyl 7-methoxy-2H-indazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)11-12-9(6)10(13)15-2/h3-5H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDUJTCUPWHNPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647226 |
Source
|
Record name | Methyl 7-methoxy-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-95-5 |
Source
|
Record name | Methyl 7-methoxy-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-methoxy-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.